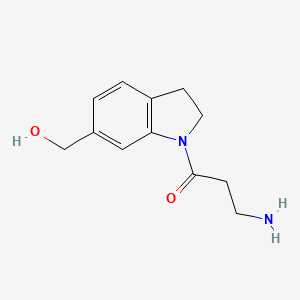

3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one

Description

3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one is an indoline derivative with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . Its structure includes a hydroxymethyl (-CH₂OH) group at the 6-position of the indoline ring and an amino (-NH₂) group at the 3-position of the propan-1-one moiety. The compound is supplied by manufacturers such as Sichuan Vicky Biological Technology and Biosynth, though some commercial batches are discontinued .

Properties

IUPAC Name |

3-amino-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-5-3-12(16)14-6-4-10-2-1-9(8-15)7-11(10)14/h1-2,7,15H,3-6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLNUKFMHISGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)CO)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities. The exact nature of these interactions and changes would depend on the specific target and the structure of the derivative.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities. The downstream effects of these pathways would depend on the specific biological activity being exhibited.

Biochemical Analysis

Biochemical Properties

3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, influencing energy production, biosynthesis, and other metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within cells to exert its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with target biomolecules and exert its biological effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an indoline core with a hydroxymethyl substituent, which may influence its biological interactions. The molecular formula is , and its molecular weight is approximately 218.25 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indoline derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that derivatives of indole exhibited significant cytotoxic effects against human leukemia and lung cancer cell lines, with IC50 values ranging from 3.78 to 24.08 µM .

Table 1: Summary of Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Indole A | MV4-11 (Leukemia) | 3.78 | Apoptosis induction |

| Indole B | A549 (Lung) | 24.08 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro assays have shown that indole derivatives can exhibit considerable activity against various bacterial strains. For example, a recent study reported that certain indole derivatives had significant antimicrobial activity with selectivity indices indicating their potential as therapeutic agents against resistant strains .

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Bacterial Strain | MIC (µg/ml) | Selectivity Index |

|---|---|---|---|

| Indole C | E. coli | 5 | 80 |

| Indole D | S. aureus | 6 | 83 |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Kinases : Similar compounds have been identified as inhibitors of various kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival .

- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .

Case Studies

A notable case study involved the synthesis and evaluation of several indole-based compounds, including this compound, demonstrating their efficacy against proliferative disorders such as cancer and inflammation. The findings indicated that these compounds could serve as valuable therapeutic options due to their ability to target specific cellular pathways involved in disease progression .

Comparison with Similar Compounds

The structural uniqueness of 3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one is best highlighted through comparison with analogs differing in substituent type, position, or heterocyclic core. Below is a detailed analysis:

Structural Analogs with Modified Substituents

Table 1: Comparison of Substituent Variations in Indoline Derivatives

Key Findings:

- Substituent Type : The hydroxymethyl group in the target compound improves aqueous solubility compared to methoxymethyl analogs but may reduce membrane permeability due to higher polarity .

- Functional Group Replacement : Replacing hydroxymethyl with chloro (as in ) introduces electronegativity, which could enhance interactions with electron-rich enzyme active sites .

Heterocyclic Core Modifications

Table 2: Comparison with Non-Indoline Heterocyclic Derivatives

| Compound Name | CAS Number | Core Structure | Key Modifications | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|---|

| 3-Amino-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one | N/A | Pyrrolidine | Methoxymethyl, trifluoromethyl | C₁₁H₁₆F₃N₂O₂ | 280.25 | Enhanced metabolic stability due to CF₃; improved target specificity |

| 3-Amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one | N/A | Spirocyclic pyrrolidine | Difluoro, spirocyclic core | C₁₁H₁₅F₂N₂O | 241.25 | Rigid spirostructure may limit off-target effects |

| 3-Amino-1-(thiophen-3-yl)propan-1-one | N/A | Thiophene | Thiophene ring | C₈H₉NOS | 167.23 | Sulfur atom enables π-π stacking; antimicrobial potential |

Key Findings:

- Trifluoromethyl Groups : The inclusion of -CF₃ () enhances metabolic stability and hydrophobic interactions, making such analogs promising for drug development .

- Heteroatom Variation : Thiophene-based analogs () leverage sulfur’s electronic properties for distinct reactivity compared to indoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.